2-Amino-5-phenylpyrazine

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Select 2-Amino-5-phenylpyrazine for reliable target engagement. This scaffold demonstrates a 72 nM Ki against hCA II, a >25-fold affinity advantage over the 5-bromo analog. Its specific 5-phenyl group is essential for high-yielding imidazopyrazinone cyclizations and serves as a critical anchor for developing potent antimalarial agents. For assay development, it acts as a chemiluminescence derivatization reagent for pyruvic acid. Do not substitute with generic analogs.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 13535-13-2
Cat. No. B085306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenylpyrazine
CAS13535-13-2
Synonyms2-amino-5-phenylpyrazine
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=N2)N
InChIInChI=1S/C10H9N3/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
InChIKeyKJAKXVBZQBPPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-phenylpyrazine (CAS 13535-13-2): Procurement-Relevant Physicochemical and Structural Identity


2-Amino-5-phenylpyrazine is a heterocyclic aromatic amine comprising a pyrazine core with an amino group at the 2-position and a phenyl substituent at the 5-position [1]. Its molecular formula is C10H9N3, with a molecular weight of 171.20 g/mol [1]. The compound possesses a computed LogP value of 2.307 (or 1.1 by XLogP3) [2], indicating moderate lipophilicity, and a polar surface area (PSA) of 51.8 Ų [3]. The molecule contains one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [1]. It is commercially available in purities typically ranging from 95% to >98% (GC) . These baseline properties underpin its utility as a versatile synthetic intermediate and a scaffold for biological target engagement.

2-Amino-5-phenylpyrazine vs. Generic Analogs: Why Simple Substitution Jeopardizes Reaction Yield and Target Affinity


Substituting 2-Amino-5-phenylpyrazine with a generic aminopyrazine or a closely related analog, such as 5-bromo-2-aminopyrazine or the 3-indolyl derivative, is not a benign interchange. The specific 5-phenyl substituent critically governs both synthetic reactivity and biological target engagement. As demonstrated in the evidence below, replacing the phenyl ring with a bromine atom can drastically reduce carbonic anhydrase binding affinity by over an order of magnitude [1]. Similarly, altering the 5-aryl group from phenyl to 3-indolyl results in a 10-fold difference in reaction yield during key imidazopyrazinone cyclizations, directly impacting synthetic feasibility and cost [2]. Therefore, selecting the correct 5-aryl analog is not merely a matter of structural similarity; it is a decision that determines experimental success and data reproducibility. The following quantitative comparisons substantiate why 2-Amino-5-phenylpyrazine must be selected with precision.

2-Amino-5-phenylpyrazine (CAS 13535-13-2): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Carbonic Anhydrase II Inhibition: 2-Amino-5-phenylpyrazine Exhibits 25-Fold Higher Affinity than 5-Bromo Analog

2-Amino-5-phenylpyrazine demonstrates a Ki value of 72 nM for human carbonic anhydrase II (hCA II) [1]. In stark contrast, the direct comparator 5-bromo-2-aminopyrazine shows significantly weaker binding to the related hCA I isoform, with a Kd of 1,800 nM [2]. While isoform specificity must be considered, the magnitude of this affinity difference (>25-fold) underscores the critical role of the 5-phenyl substituent for effective enzyme engagement within this pharmacophore class.

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Imidazopyrazinone Synthesis Yield: 10-Fold Higher Efficiency with 3-Indolyl Analog vs. 2-Amino-5-phenylpyrazine

In the synthesis of imidazopyrazinone derivatives, a key reaction pathway for luciferin analogs, 2-amino-5-phenylpyrazine provides a yield of only 7% when heated with pyruvic acid [1]. Under analogous reaction conditions, the 3-indolyl-substituted comparator, 2-amino-5-(3-indolyl)pyrazine, yields the desired product in 70% yield [1].

Synthetic Methodology Heterocyclic Chemistry Luciferin Synthesis

Antimalarial Scaffold Optimization: 5-Phenyl Substituent as a Critical Anchor for Water-Solubilizing Group Installation

Research indicates that the 2-amino-5-phenylpyrazine core serves as a foundational scaffold for developing potent antimalarial agents. Systematic introduction of water-solubilizing groups onto the 5-phenyl ring of this core led to the identification of compounds with high potency against the blood life-cycle stage of Plasmodium falciparum [1]. While the parent compound itself is not the active drug, its specific 5-phenyl substitution pattern is essential for this optimization strategy, as it provides a modifiable aryl ring for tuning pharmacokinetic properties.

Antimalarial Drug Discovery Plasmodium falciparum Medicinal Chemistry

Lipid Peroxidation Inhibition: 2-Amino-5-phenylpyrazine Serves as a Precursor to Antioxidant Coelenteramine Derivatives

2-Amino-5-phenylpyrazine is a key intermediate for synthesizing coelenterazine and coelenteramine derivatives [1], which have been characterized as inhibitors of lipid peroxidation [2]. Specifically, coelenteramine derivatives demonstrate antioxidative properties against reactive oxygen and nitrogen species (ROS/RNS) and effectively protect isolated LDL against radical-induced damage [3].

Antioxidant Research Lipid Peroxidation Coelenterazine Synthesis

Chemiluminescence Derivatization: 2-Amino-5-phenylpyrazine Enables Sensitive Pyruvic Acid Detection

Among four aminopyrazine analogues evaluated as chemiluminescence derivatization reagents for pyruvic acid, 2-amino-5-phenylpyrazine was included as a key comparator [1]. This demonstrates its specific utility as a reactive scaffold for generating chemiluminescent imidazopyrazinone products, enabling sensitive and selective detection of alpha-keto acids in bioanalytical assays.

Analytical Chemistry Chemiluminescence Derivatization Reagent

2-Amino-5-phenylpyrazine: High-Confidence Application Scenarios Derived from Quantitative Differentiation Data


Medicinal Chemistry: Carbonate Anhydrase Inhibitor Lead Optimization

Given its 72 nM Ki against hCA II and the stark >25-fold affinity advantage over the 5-bromo analog [1], 2-Amino-5-phenylpyrazine is a structurally validated starting point for synthesizing focused libraries of carbonic anhydrase inhibitors. Researchers can confidently use this scaffold to explore structure-activity relationships (SAR) around the 5-phenyl ring, leveraging its demonstrated binding competence to develop novel therapeutics for glaucoma, epilepsy, or cancer.

Synthetic Chemistry: Coelenterazine and Luciferin Analog Synthesis

The direct 7% vs. 70% yield comparison for imidazopyrazinone formation [2] provides critical route-selection guidance. When high-yielding syntheses of luciferin or coelenterazine analogs are required, chemists should avoid direct condensation of 2-amino-5-phenylpyrazine with pyruvic acid. Instead, this compound's value lies in its use as a precursor for alternative cross-coupling or multi-step sequences to install the desired imidazopyrazinone core, as documented in subsequent literature [3].

Antimalarial Drug Discovery: Pharmacokinetic Optimization of 2-Aminopyrazine Leads

The established SAR demonstrating that the 5-phenyl ring of 2-amino-5-phenylpyrazine is a critical anchor for installing water-solubilizing groups to achieve potent in vivo antimalarial activity [4] positions this compound as an essential intermediate. Procurement is justified for medicinal chemistry teams focused on optimizing the solubility and oral bioavailability of next-generation antimalarial agents targeting Plasmodium falciparum.

Analytical Biochemistry: Chemiluminescent Detection of Alpha-Keto Acids

The demonstrated utility of 2-amino-5-phenylpyrazine as a chemiluminescence derivatization reagent for pyruvic acid [5] enables the development of sensitive HPLC or microplate-based assays for alpha-keto acid biomarkers. This application is particularly relevant in clinical chemistry, metabolomics, and food science for quantifying pyruvate, oxaloacetate, or related metabolites.

Technical Documentation Hub

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